molecular formula C10H11NO2 B2482962 3-(2-Hydroxypropoxy)benzonitrile CAS No. 1178176-69-6

3-(2-Hydroxypropoxy)benzonitrile

Cat. No.: B2482962
CAS No.: 1178176-69-6
M. Wt: 177.203
InChI Key: LNSDAKDPLKABPL-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropoxy)benzonitrile is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(2-Hydroxypropoxy)benzonitrile involves the reaction of 3-hydroxybenzonitrile with propylene oxide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxypropoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Its derivatives are explored for their potential use in drug development.

    Industry: It is used in the production of specialty chemicals, including dyes, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function . The compound’s hydroxyl and nitrile groups play a crucial role in its interactions with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropoxy)benzonitrile: This compound has a similar structure but with the hydroxyl group positioned differently on the propoxy chain.

    3-(3-Hydroxypropoxy)benzonitrile: Another similar compound with the hydroxyl group located on the third carbon of the propoxy chain.

Uniqueness

3-(2-Hydroxypropoxy)benzonitrile is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. The position of the hydroxyl group on the second carbon of the propoxy chain provides distinct chemical properties, making it suitable for specific applications that may not be achievable with its analogs.

Properties

IUPAC Name

3-(2-hydroxypropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5,8,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSDAKDPLKABPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178176-69-6
Record name 3-(2-hydroxypropoxy)benzonitrile
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